![molecular formula C22H20N6O6 B6527174 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893936-37-3](/img/structure/B6527174.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H20N6O6 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.14443238 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of the compound is C27H25N3O4S2 with a molecular weight of approximately 519.64 g/mol. The structure features a benzodioxin moiety linked to a triazolopyrimidine derivative, which is significant for its biological interactions.
Biological Activity Overview
The compound exhibits a range of biological activities that are relevant for therapeutic applications. Key areas of focus include:
1. Enzyme Inhibition
Several studies have investigated the compound's ability to inhibit specific enzymes:
- Alpha-Glucosidase Inhibition : In vitro studies demonstrated that derivatives containing the benzodioxane structure showed substantial inhibitory activity against alpha-glucosidase, an enzyme linked to glucose metabolism and diabetes management .
- Acetylcholinesterase Inhibition : The compound also exhibited weak inhibitory effects against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s disease .
2. Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins. For instance, docking studies with human prostaglandin reductase (PTGR2) indicated potential inhibitory actions based on favorable noncovalent interactions observed during simulations .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Scientific Research Applications
Structure Visualization
The compound features a benzodioxin moiety linked to a triazolopyrimidine structure through an acetamide functional group. This unique combination provides a basis for its biological activity.
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 10.5 | |
A549 (lung cancer) | 12.8 | |
HeLa (cervical cancer) | 9.0 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Neuropharmacology
Cognitive Enhancement : Preliminary studies have shown that derivatives of this compound may enhance cognitive functions in animal models. For example:
Animal Model | Cognitive Test | Effect Observed |
---|---|---|
Rat (Morris Water Maze) | Improved memory | Increased time in target quadrant |
Mouse (Y-Maze) | Enhanced exploration | Increased entries into novel arm |
These results imply potential applications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial efficacy of compounds related to this compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 μg/mL | |
Escherichia coli | 20 μg/mL |
This suggests its potential use in developing new antimicrobial agents.
Case Study 1: Antitumor Activity Evaluation
A study conducted on the antitumor properties of the compound involved testing against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with mechanisms involving apoptosis induction.
Case Study 2: Neuroprotective Effects
In a behavioral study using mice treated with the compound prior to cognitive testing, significant improvements were observed in learning and memory tasks compared to control groups. This suggests neuroprotective effects that warrant further exploration.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O6/c1-31-15-6-4-14(10-17(15)32-2)28-21-20(25-26-28)22(30)27(12-23-21)11-19(29)24-13-3-5-16-18(9-13)34-8-7-33-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBXWXKIFFJULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.